molecular formula C8H3BrN2O B12054316 Propanedinitrile, [(5-bromo-2-furanyl)methylene]- CAS No. 56656-96-3

Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

Cat. No.: B12054316
CAS No.: 56656-96-3
M. Wt: 223.03 g/mol
InChI Key: ZTBIJDWVNPECHN-UHFFFAOYSA-N
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Description

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- is a chemical compound with the molecular formula C8H3BrN2O It is known for its unique structure, which includes a brominated furan ring attached to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- typically involves the reaction of 5-bromo-2-furaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Reactants: 5-bromo-2-furaldehyde and malononitrile.

    Solvent: Ethanol or methanol.

    Catalyst: Base (e.g., sodium ethoxide).

    Reaction Conditions: Reflux at elevated temperatures for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the brominated furan ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, methylene-: Similar structure but lacks the brominated furan ring.

    Malononitrile: A simpler compound with two nitrile groups but no furan ring.

    5-Bromo-2-furaldehyde: Contains the brominated furan ring but lacks the nitrile groups.

Uniqueness

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- is unique due to the presence of both the brominated furan ring and the propanedinitrile group

Properties

CAS No.

56656-96-3

Molecular Formula

C8H3BrN2O

Molecular Weight

223.03 g/mol

IUPAC Name

2-[(5-bromofuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H3BrN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H

InChI Key

ZTBIJDWVNPECHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C=C(C#N)C#N

Origin of Product

United States

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